molecular formula C39H69O8P B595876 Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 17966-17-5

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate

Cat. No.: B595876
CAS No.: 17966-17-5
M. Wt: 696.947
InChI Key: OBXRDFNCKFWKNY-UCEXZFFASA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate is a glycerophosphatidic acid derivative with a defined stereochemical configuration. Its IUPAC name reflects the (2R) configuration of the glycerol backbone, where the phosphate group is esterified at the sn-3 position, and the two octadeca-9,12-dienoyl (linoleoyl) chains occupy the sn-1 and sn-2 positions. The "9Z,12Z" designation specifies the cis geometry of the double bonds in the linoleoyl acyl chains, while the sodium counterion neutralizes the phosphate group’s negative charge.

Synonyms :

  • 1,2-Dilinoleoyl-sn-glycero-3-phosphate (sodium salt)
  • PA(18:2(9Z,12Z)/18:2(9Z,12Z))
  • Sodium 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate
Stereochemical Relevance

The (2R) configuration is critical for distinguishing this compound from enantiomeric counterparts, such as sn-glycerol-1-phosphate derivatives found in archaeal lipids. In eukaryotic systems, the sn-3 glycerophosphate backbone is conserved, ensuring compatibility with enzymatic machinery involved in lipid metabolism.

Molecular Formula and Mass Spectrometry Analysis

The compound’s molecular formula is C₃₉H₆₈NaO₈P , with an exact mass of 718.455 g/mol (calculated for [C₃₉H₆₈O₈P.Na]).

Property Value Source
Molecular Formula C₃₉H₆₈NaO₈P
Exact Mass 718.455 g/mol
Molecular Weight 718.916 g/mol (theoretical)

Mass Spectrometry Insights :

  • Negative-Ion Mode : ESI-MS typically produces [M−H]⁻ ions at m/z 717.4, reflecting the deprotonated phosphate group.
  • Fragmentation Patterns :
    • Loss of linoleoyl chains as ketenes (m/z 153 for phosphate headgroup).
    • Retention of the glycerol backbone with phosphate (m/z 227).

Spectroscopic Characterization (NMR, IR, UV-Vis)

While direct spectral data for this compound is limited, inferences can be drawn from structurally analogous phosphatidic acids:

Infrared (IR) Spectroscopy
Functional Group Absorption Band (cm⁻¹) Source
Phosphate (P=O) 1250–1300
Ester C=O 1740–1750
cis-C=C 1650–1670 (stretching)
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Peaks for methylene protons adjacent to double bonds (~5.3 ppm) and glycerol backbone protons (~4.1–4.3 ppm).
  • ³¹P NMR : Single peak at ~0.5 ppm (phosphate group).
UV-Vis Spectroscopy
  • λₘₐₓ : No significant absorption in visible range due to saturated or monounsaturated acyl chains.

Crystallographic Data and Conformational Dynamics

No crystal structures are reported for this specific compound. However, insights into its conformational behavior can be extrapolated from related glycerophosphatidic acids:

Conformational Dynamics
  • Acyl Chain Packing : The cis-9,12-dienoyl groups adopt a bent conformation, reducing membrane curvature and influencing lipid-phase behavior.
  • Glycerol Backbone : The (2R) configuration enables tight packing of the sn-1 and sn-2 acyl chains, stabilizing the bilayer structure.
Comparative Stereochemistry
Feature This Compound Archaeal Equivalent
Glycerol Configuration sn-3-phosphate (eukaryotic) sn-1-phosphate (archaeal)
Acyl Chain Geometry cis-9,12-dienoyl Ether-linked isoprenyl chains
Biological Role Intermediate in eukaryotic lipid synthesis Structural component of archaeal membranes

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNPOZOTCNQKB-DKSSBCNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677124
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-62-1
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-wise Esterification and Phosphorylation

The chemical synthesis of this phospholipid typically begins with a glycerol backbone, which undergoes sequential esterification and phosphorylation. The process involves:

  • Esterification of glycerol : The sn-1 and sn-2 positions are esterified with linoleoyl chloride [(9Z,12Z)-octadeca-9,12-dienoyl chloride] under anhydrous conditions. Catalysts such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) are used to drive the reaction.

  • Phosphorylation at sn-3 : The free hydroxyl group at the sn-3 position is phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. Subsequent hydrolysis yields the hydrogen phosphate group.

  • Sodium salt formation : The phosphate group is neutralized with sodium hydroxide to form the sodium salt.

Key considerations :

  • Stereochemical control at the sn-2 position (R-configuration) is achieved using chiral auxiliaries or enantiomerically pure glycerol derivatives.

  • Linoleoyl chloride is often derived from plant sources (e.g., safflower or sunflower oil) to ensure cis-configuration retention.

Optimization of Reaction Conditions

Optimal yields (>75%) are achieved under the following conditions:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (esterification)Minimizes acyl migration
25°C (phosphorylation)Prevents hydrolysis
SolventDichloromethaneEnhances solubility
Reaction time12–24 hoursEnsures completion

Side reactions, such as acyl migration to the sn-3 position, are mitigated by maintaining low temperatures during esterification.

Enzymatic Preparation Methods

Phospholipase-D Mediated Hydrolysis

Enzymatic methods leverage phospholipase-D (PLD) to modify naturally occurring phospholipids. For example:

  • Substrate selection : Phosphatidylcholine (PC) rich in linoleoyl groups (e.g., soybean PC) serves as the starting material.

  • Hydrolysis : PLD catalyzes the cleavage of the choline head group, yielding phosphatidic acid (PA). The reaction occurs in a buffered system (pH 4.5–8.0) with calcium ions as cofactors.

  • Sodium exchange : The PA is treated with sodium hydroxide to form the sodium salt.

Case study :
Using soybean PC (Epikuron™ 130P) and PLD from Streptomyces chromofuscus, researchers achieved a PA yield of 42.6% after 12 hours at 40°C.

Substrate and Enzyme Source Optimization

Substrate SourcePLD OriginPA Yield (%)
Soybean lecithinStreptomyces sp.42.6
Egg yolk lecithinCabbage-derived PLD35.3
Sunflower lecithinBacterial PLD38.9

Plant-derived PLD exhibits higher specificity for linoleoyl-containing substrates, while bacterial PLD offers better thermostability.

Comparative Analysis of Synthesis Approaches

ParameterChemical SynthesisEnzymatic Synthesis
Yield70–85%35–45%
Purity≥95% (after HPLC)80–90% (HPTLC)
ScalabilityHigh (batch reactors)Moderate (enzyme cost)
Stereochemical controlExcellentLimited

Chemical synthesis is preferred for large-scale production due to higher yields and precise stereochemical outcomes, whereas enzymatic methods are valued for their mild conditions and reduced solvent use.

Industrial-Scale Production Challenges

  • Purification : Column chromatography (silica gel) or membrane filtration removes unreacted fatty acids and byproducts.

  • Cost drivers : Linoleoyl chloride purity and PLD enzyme stability significantly impact production costs.

  • Regulatory compliance : Residual solvents (e.g., dichloromethane) must meet ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The linoleic acid residues can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form saturated derivatives. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Hydroperoxides, epoxides

    Reduction: Saturated fatty acid derivatives

    Substitution: Phosphorylated derivatives with various functional groups

Scientific Research Applications

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and phosphorylation reactions. Its unique structure makes it a valuable tool for investigating reaction mechanisms and kinetics.

    Biology: The compound is studied for its role in cell membrane structure and function. The linoleic acid residues are essential components of phospholipids, which are critical for maintaining cell membrane integrity and fluidity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to modulate lipid metabolism and inflammation makes it a candidate for treating conditions such as cardiovascular diseases and inflammatory disorders.

    Industry: It is used in the formulation of emulsifiers and surfactants. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate involves its interaction with cell membranes and enzymes. The compound integrates into the lipid bilayer of cell membranes, where it can influence membrane fluidity and permeability. Additionally, the linoleic acid residues can be metabolized by enzymes such as lipases and phospholipases, leading to the production of bioactive lipid mediators that regulate various cellular processes, including inflammation and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogous lipids:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate C63H110Na2O16P2 1231.485 Two (9Z,12Z)-dienoyl, phosphate, sodium salt Stereospecific glycerol, anionic head group
Trilinolein () C57H98O6 879.4 Three (9Z,12Z)-dienoyl, triglyceride Neutral, non-polar, energy storage lipid
(R)-2,3-Bis(((9Z,12Z)-dienoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate () C44H80NO8P 782.08 Two (9Z,12Z)-dienoyl, phosphate, quaternary ammonium Cationic head group, gene delivery applications
Sodium 2-((9Z,12Z)-dienoyloxy)-3-palmitoyloxypropyl hydrogen phosphate () C37H68NaO8P 694.895 One (9Z,12Z)-dienoyl, one palmitoyl, phosphate Mixed acyl chains, anionic surfactant potential
1-Oleoyl-sn-glycero-3-phosphate () C21H39O7P ~434.5 Single (9Z)-monoenoyl, lysophosphatidic acid Signaling lipid, single acyl chain, anionic

Physicochemical Properties

  • Charge and Solubility: The sodium phosphate compound’s anionic head group enhances water solubility compared to neutral triglycerides like Trilinolein . The cationic trimethylammonium group in ’s compound facilitates electrostatic interactions with nucleic acids, unlike the sodium salt’s anionic nature .
  • Acyl Chain Effects: Trilinolein’s three linoleoyl chains increase hydrophobicity (logP ~14) compared to the sodium phosphate compound’s two dienoyl chains and polar phosphate group . Mixed-chain derivatives (e.g., ’s compound with palmitoyl/dienoyl chains) exhibit intermediate melting points and membrane fluidity .

Stability and Reactivity

  • Hydrolytic Stability: The sodium phosphate compound’s ester bonds are prone to enzymatic hydrolysis (e.g., phospholipase A2), whereas Trilinolein’s triglyceride structure is more resistant .
  • Thermal Behavior: Compounds with unsaturated chains (e.g., dienoyl or oleoyl) exhibit lower melting points than saturated analogs, enhancing fluidity at physiological temperatures .

Biological Activity

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate (commonly referred to as sodium phosphatidylglycerol) is a phospholipid compound that exhibits significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₀H₇₄NaO₈P
  • Molecular Weight : 737.0 g/mol
  • CAS Number : 151379-99-6
  • IUPAC Name : Sodium;[(2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl] hydrogen phosphate

The compound features a glycerol backbone esterified with two long-chain fatty acids (oleic acid), contributing to its amphiphilic nature, which is crucial for its biological activity.

Sodium phosphatidylglycerol plays a vital role in cellular signaling and membrane dynamics. Its biological activity is primarily attributed to the following mechanisms:

  • Membrane Fluidity : The incorporation of phosphatidylglycerol into cell membranes enhances fluidity, which is essential for membrane protein function and cellular communication.
  • Cell Signaling : It acts as a precursor for bioactive lipids involved in various signaling pathways, influencing processes such as inflammation and immune responses.
  • Antioxidant Properties : The compound exhibits antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

1. Immunomodulatory Effects

Studies have demonstrated that sodium phosphatidylglycerol can modulate immune responses. It has been shown to enhance the activation of T cells and promote the secretion of cytokines, which are critical for immune regulation. For instance:

  • A study indicated that treatment with sodium phosphatidylglycerol increased the proliferation of T cells in vitro, suggesting its potential as an immunotherapeutic agent in cancer treatment .

2. Antiviral Activity

Research has highlighted the antiviral properties of sodium phosphatidylglycerol against various viruses. Its mechanism involves disrupting viral envelopes and inhibiting viral entry into host cells:

  • In vitro studies reported that sodium phosphatidylglycerol effectively inhibited the replication of enveloped viruses, including influenza and HIV .

3. Anti-inflammatory Effects

Sodium phosphatidylglycerol has been observed to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines:

  • A case study involving animal models demonstrated that administration of sodium phosphatidylglycerol reduced levels of TNF-alpha and IL-6 during inflammatory responses .

Case Studies

StudyFindingsReference
Immunomodulation in CancerEnhanced T cell proliferation and cytokine secretion
Antiviral EfficacyInhibition of influenza virus replication
Anti-inflammatory ResponseReduction in TNF-alpha and IL-6 levels

Potential Therapeutic Applications

Given its diverse biological activities, sodium phosphatidylglycerol holds promise for several therapeutic applications:

  • Cancer Immunotherapy : Its ability to enhance T cell responses may be harnessed in developing novel cancer treatments.
  • Viral Infections : The antiviral properties suggest potential use in treating infections caused by enveloped viruses.
  • Inflammatory Disorders : Its anti-inflammatory effects could be beneficial in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. What are the optimized synthetic routes for preparing Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate, and how can purity be ensured?

The compound is synthesized via a two-step process:

  • Step 1 : React (9Z,12Z)-octadeca-9,12-dienoyl chloride with a glycerol phosphate precursor (e.g., sn-glycerol-3-phosphate) in dry dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C. Dropwise addition of the acyl chloride ensures controlled esterification .
  • Step 2 : Purify the intermediate via flash chromatography (Hexane:Ethyl Acetate gradients, e.g., 4:1 to 2:1) to remove unreacted reagents. Final sodium salt formation is achieved by ion exchange or neutralization with sodium hydroxide . Purity (>95%) is confirmed by ¹H/¹³C NMR (e.g., δ 5.3–5.4 ppm for conjugated diene protons) and LC-MS (target [M-Na]⁻ ion at m/z ~747.5) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies double bond geometry (J = 10–12 Hz for cis doublets) and stereochemistry at the glycerol C2 position (R-configuration confirmed via chiral shift reagents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ at m/z 745.4814) and fragmentation patterns (e.g., loss of linoleoyl chains at m/z 281.2) .
  • Collision Cross Section (CCS) : Predicted CCS values (e.g., 275.1 Ų for [M+H]⁺) using ion mobility spectrometry aid in distinguishing structural isomers .

Advanced Research Questions

Q. How does the sodium counterion influence the compound’s interaction with lipid bilayers in biophysical studies?

The sodium ion enhances solubility in aqueous buffers (critical for monolayer/bilayer assays) and stabilizes the phosphate headgroup’s charge. Compared to protonated phosphatidic acid (PA), the sodium form reduces aggregation in solution, enabling precise control of lipid packing density in Langmuir trough experiments . Differential scanning calorimetry (DSC) shows that sodium-PA lowers phase transition temperatures (Tm) by ~3°C compared to free PA, altering membrane fluidity in model systems .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

Key challenges include:

  • Isomer Separation : Co-elution of regioisomers (e.g., 1-linoleoyl-2-arachidonoyl variants) during LC-MS. Use reversed-phase columns (C18, 1.7 µm) with acetonitrile/water gradients (0.1% formic acid) and CCS filtering to resolve isomers .
  • Ion Suppression : Matrix effects in plasma/liver homogenates. Apply solid-phase extraction (SPE) with C8 cartridges and deuterated internal standards (e.g., d₅-PA) for normalization .

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting signaling pathway activation?

Discrepancies often stem from:

  • Purity Variability : Trace contaminants (e.g., lysophosphatidic acid) activate off-target receptors (e.g., LPA1). Validate purity via ²⁵³¹P NMR to confirm absence of hydrolyzed byproducts .
  • Counterion Effects : Sodium vs. potassium salts differentially modulate intracellular calcium flux. Standardize counterions across studies and use electrophysiology (e.g., patch-clamp) to directly assess ion channel interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₃₉H₆₈NaO₈P
Exact Mass ([M-H]⁻)745.4814
Predicted CCS ([M+H]⁺)275.1 Ų
Solubility (H₂O)5–10 mg/mL (sonication required)

Q. Table 2. Synthetic Yield Optimization

StepReagent Ratio (Acyl Chloride:Glycerol Phosphate)Yield (%)Purity (%)
12.2:17085
22.5:18392
Optimal2.2:1 (avoids over-acylation)77 ± 595 ± 2

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